Ethyl 1-phenyl-3-pyrrolecarboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-9-14(10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
RGCDLODOMPIIGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
The Significance of the Pyrrole Core in Contemporary Organic Chemistry
The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. numberanalytics.com Its structure is present in a vast array of natural products essential to life, including heme, chlorophyll, and vitamin B12. scitechnol.comnih.gov This widespread presence in biological systems underscores the pyrrole scaffold's importance and has established it as a "privileged scaffold" in medicinal chemistry. alliedacademies.org The term "privileged scaffold" refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme.
Beyond its natural occurrence, the pyrrole nucleus is a versatile building block in synthetic organic chemistry. numberanalytics.comalliedacademies.org Its aromatic character and the presence of the nitrogen atom confer unique reactivity. numberanalytics.comwikipedia.org The pyrrole ring is electron-rich, making it highly susceptible to electrophilic substitution, primarily at the C2 (alpha) position due to the greater stability of the resulting cationic intermediate. quora.comuctm.edu This inherent reactivity allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of pyrrole derivatives. scispace.comnih.gov Consequently, pyrrole and its analogs are extensively used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. scitechnol.comalliedacademies.org
Positional Isomerism and Substituent Effects in Pyrrolecarboxylate Chemistry, with Specific Reference to the 1 Phenyl 3 Carboxylate Moiety
The properties and reactivity of a pyrrole (B145914) ring are significantly influenced by the nature and position of its substituents. This is a concept known as positional isomerism and is critical in the study of substituted aromatic compounds. studysmarter.co.uk In the case of ethyl 1-phenyl-3-pyrrolecarboxylate, the specific placement of the phenyl group at the N1 position and the ethyl carboxylate group at the C3 position dictates its electronic and steric characteristics.
The phenyl group at the N1 position is an N-substituent. Such substituents can influence the pyrrole ring's reactivity through electronic effects. researchgate.net An N-aryl group, like the phenyl group in this case, can participate in the delocalization of electrons within the aromatic system. rsc.org This can affect the electron density of the pyrrole ring and, consequently, its reactivity towards electrophiles.
The ethyl carboxylate group at the C3 position is an electron-withdrawing group. nih.gov The placement of this group at the C3 (beta) position, as opposed to the more common C2 (alpha) position, is a key feature. Electrophilic substitution on the pyrrole ring typically favors the C2 and C5 positions. quora.com The presence of a substituent at the C3 position can, therefore, direct further reactions to other available positions on the ring. The interplay between the N-phenyl group and the C3-ester group creates a unique electronic environment within the molecule, distinguishing it from other positional isomers such as ethyl 1-phenyl-2-pyrrolecarboxylate or ethyl 1-phenyl-4-pyrrolecarboxylate.
Computational and Theoretical Chemical Investigations of Alkyl N Phenylpyrrolecarboxylates
Thermochemical Analysis and Energetic Profiling
Thermochemical properties, such as the enthalpy of formation, are crucial for understanding the stability and reactivity of a compound. Computational methods offer a powerful means to predict these properties, especially for molecules that are difficult to study experimentally.
The standard molar enthalpy of formation (ΔfH°) is a key thermodynamic quantity that represents the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. Computational methods, particularly high-level ab initio and composite methods, can predict ΔfH° with remarkable accuracy.
While no specific experimental or calculated value for the standard molar enthalpy of formation of Ethyl 1-phenyl-3-pyrrolecarboxylate is available, studies on the thermal decomposition of pyrrole (B145914) have involved the calculation of thermochemical data for various intermediates and products. acs.org These calculations often employ isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to reduce systematic errors in the calculations.
Computational thermochemical analysis allows for a detailed assessment of a molecule's stability. By calculating the energies of different conformers, it is possible to determine their relative stabilities and the energy barriers to their interconversion. For this compound, this would involve comparing the energies of different orientations of the phenyl and ethyl carboxylate groups relative to the pyrrole ring.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the characterization of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction pathway.
For this compound, computational studies could elucidate the mechanisms of its synthesis. A common route to N-arylpyrroles is the Paal-Knorr reaction. A computational investigation of this reaction would involve modeling the condensation of a 1,4-dicarbonyl compound with a primary amine. DFT calculations could be used to map the energy profile of the reaction, identifying the rate-determining step and the influence of catalysts. For instance, the catalytic asymmetric Paal-Knorr reaction has been developed to access enantiomerically pure arylpyrroles, and understanding the mechanism is key to controlling the stereoselectivity. nih.gov
Another important reaction is the N-arylation of pyrroles. Copper-catalyzed N-arylation reactions are widely used, and computational studies can shed light on the catalytic cycle, including the roles of the ligand and the base. acs.orgorganic-chemistry.org For the synthesis of this compound, a computational study could compare different synthetic routes, such as the reaction of ethyl 3-pyrrolecarboxylate with a phenylating agent, and predict the optimal reaction conditions.
Furthermore, computational modeling can be used to understand the reactivity of the final product. For example, the susceptibility of different positions on the pyrrole and phenyl rings to electrophilic or nucleophilic attack can be predicted by analyzing the calculated electronic structure, such as the distribution of frontier molecular orbitals and electrostatic potential.
Transition State Analysis and Reaction Pathway Mapping
Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of reactions involving pyrrole synthesis. For instance, in the Paal-Knorr synthesis, a common method for preparing pyrroles, DFT calculations help to model the reaction pathways. uctm.edu This involves optimizing the geometries of reactants, intermediates, transition states, and products.
Vibrational frequency calculations are then used to characterize these stationary points, confirming minima (reactants, intermediates, products) by the absence of imaginary frequencies and identifying transition states by the presence of a single imaginary frequency. Intrinsic Reaction Coordinate (IRC) calculations are further employed to verify that a calculated transition state correctly connects the intended reactant and product, thereby mapping the entire reaction pathway. These computational analyses provide a detailed, step-by-step understanding of how reactants are converted into products, which is often difficult to determine through experimental means alone.
Prediction and Validation of Regioselectivity and Stereoselectivity
The synthesis of substituted pyrroles often yields a mixture of isomers. Computational chemistry plays a crucial role in predicting and explaining the observed regioselectivity and stereoselectivity. For N-substituted pyrroles, the position of electrophilic substitution (at the α- or β-carbon) is influenced by both steric and electronic factors. researchgate.net Quantum chemical calculations can determine the relative stabilities of the possible intermediates (σ-complexes) formed during the reaction, thereby predicting the major product. researchgate.net
For example, studies have shown that the regioselectivity of pyrrole formation can be controlled by factors such as the nature of substituents or the addition of a base. nih.gov Computational models can rationalize these experimental findings by examining the energetics of different reaction pathways. researchgate.net For instance, in the synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles, the favored pathway ( nih.govnih.gov vs. nih.govnih.gov rearrangement) can be predicted by calculating the activation barriers for each route. nih.gov
The photophysical properties of N-phenylpyrrole derivatives have also been investigated using quantum chemical calculations, which can explain the observed fluorescence behavior based on the molecule's stereoisomerism. nih.gov
Structure-Activity Relationship (SAR) and Ligand Design Studies
Computational methods are extensively used in drug discovery to understand how the structure of a molecule relates to its biological activity and to design new, more potent ligands.
Computational Approaches to Inhibitor Design (e.g., DHODH inhibitors)
Pyrrole-based compounds have been identified as potent inhibitors of various enzymes, including dihydroorotate (B8406146) dehydrogenase (DHODH), a validated target for antimalarial drugs. nih.govnih.govresearchgate.net Structure-based computational approaches are employed to optimize these inhibitors. Starting with the X-ray crystal structures of DHODH in complex with known pyrrole inhibitors, computational predictions are made to explore potential modifications that could enhance potency. nih.gov
Techniques like free energy perturbation (FEP+) can be used to predict the potency of newly designed compounds. nih.gov The accuracy of these predictions is often validated retrospectively using known inhibitors before being applied to novel designs. nih.gov This iterative process of computational design, synthesis, and experimental testing has led to the discovery of pyrrole-based DHODH inhibitors with improved properties. nih.govnih.gov
Ligand-based design is another powerful approach. nih.govnih.gov This involves generating a pharmacophore model based on a set of known active compounds. nih.gov This model represents the essential three-dimensional arrangement of chemical features required for biological activity. New molecules can then be designed to fit this pharmacophore and are predicted to have similar activity. nih.gov This strategy has been successfully used to develop novel N-arylpyrrole derivatives as antimicrobial agents. nih.govnih.gov
Molecular Dynamics Simulations for Receptor Interaction Predictions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target receptor. biorxiv.org These simulations can predict the stability of the ligand-receptor complex and reveal key interactions that are crucial for binding. nih.gov By simulating the movement of the ligand within the binding site over time, researchers can assess the stability of its binding mode and identify important hydrogen bonds and other non-covalent interactions. nih.gov
MD simulations are often used in conjunction with docking studies. nih.gov While docking provides a static snapshot of the binding pose, MD simulations offer a more realistic picture by accounting for the flexibility of both the protein and the ligand. researchgate.net The results of MD simulations, such as the root-mean-square deviation (RMSD) of the complex, can be used to validate docking results and to refine the understanding of how a ligand interacts with its target. researchgate.net
Analytical and Spectroscopic Methodologies for Research on Pyrrolecarboxylates
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the intricate three-dimensional structure of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition, bonding, and spatial arrangement can be obtained.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insights into the functional groups and conformational properties of a molecule. These methods probe the vibrational and rotational energy levels of molecules.
For Ethyl 1-phenyl-3-pyrrolecarboxylate, specific vibrational modes are expected. The IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the region of 1700-1725 cm⁻¹. Other characteristic peaks would include C-N stretching vibrations of the pyrrole (B145914) ring, C-H stretching from the aromatic phenyl ring and the aliphatic ethyl group, and C-O stretching of the ester linkage.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, complements IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of both IR and Raman spectra allows for a more complete vibrational assignment. nih.govspectroscopyonline.com Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies and assist in the elucidation of the reaction mechanism and conformational analysis. nih.govresearchgate.net The comparison between experimental and computed spectra helps in assigning the observed vibrational bands to specific atomic motions within the molecule.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1700 - 1725 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-N (Pyrrole) | Stretching | 1300 - 1400 |
| C-O (Ester) | Stretching | 1100 - 1300 |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the phenyl group, the pyrrole ring, and the ethyl ester group. The protons on the phenyl ring would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The pyrrole ring protons would also resonate in the downfield region, with their specific chemical shifts and coupling patterns providing information about their relative positions. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. researchgate.net Key signals would include the carbonyl carbon of the ester group (around δ 160-170 ppm), carbons of the phenyl and pyrrole rings (typically in the δ 110-140 ppm range), and the aliphatic carbons of the ethyl group. hmdb.carsc.orgbeilstein-journals.org The precise chemical shifts are influenced by the electronic environment of each carbon atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | Type | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Phenyl-H | Aromatic | 7.20 - 7.60 (m) | - |
| Pyrrole-H | Heteroaromatic | 6.50 - 7.50 (m) | - |
| -CH₂- (Ethyl) | Aliphatic | ~4.20 (q) | ~60 |
| -CH₃ (Ethyl) | Aliphatic | ~1.30 (t) | ~14 |
| Phenyl-C | Aromatic | - | 120 - 140 |
| Pyrrole-C | Heteroaromatic | - | 110 - 130 |
| C=O (Ester) | Carbonyl | - | ~165 |
Note: (m) = multiplet, (q) = quartet, (t) = triplet. Predicted values are based on analogous structures.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₃H₁₃NO₂), the molecular weight is approximately 215.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 215. The fragmentation of the molecule under ionization would lead to several characteristic fragment ions. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the loss of an ethene molecule (C₂H₄, 28 Da) via a McLafferty rearrangement if structurally possible. nih.govnist.gov The presence of the phenyl and pyrrole rings would also lead to stable aromatic fragment ions. youtube.com
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing fragile, polar, and high molecular weight molecules. youtube.com It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govresearchgate.net This makes it highly suitable for identifying the molecular ion of synthesized compounds and for studying non-covalent complexes.
In the context of derivatization studies involving pyrrolecarboxylates, ESI-MS is invaluable. nih.gov It allows for the precise determination of the molecular weight of the resulting derivatives, confirming the success of a chemical modification. rsc.org The fragmentation pathways of pyrrole derivatives in ESI-MS are influenced by the substituents on the pyrrole ring. nih.gov For instance, typical losses of water or parts of the side chain can be observed, providing structural information about the molecule. nih.govrsc.org
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis
Chromatographic Techniques for Separation and Purity Determination
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the desired product from a reaction mixture and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. nih.gov It is widely used in pharmaceutical and chemical research for purity assessment and stability studies of newly synthesized compounds. pensoft.netpensoft.net
A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. In such a method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For this compound, a typical method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution (e.g., phosphate (B84403) buffer at a specific pH). pensoft.netpensoft.net The compound would be detected using a UV detector, as the phenyl and pyrrole rings contain chromophores that absorb UV light. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Table 3: Exemplary HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
Note: These parameters are based on methods for similar compounds and may require optimization. pensoft.netpensoft.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique for the separation, identification, and quantification of individual components within complex mixtures of volatile and semi-volatile compounds. researchgate.net This hybrid method synergistically combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. rsc.orgscitechdaily.com In the context of pyrrolecarboxylate research, GC-MS is instrumental for analyzing reaction products, assessing purity, and identifying byproducts in the synthesis of compounds like this compound.
The fundamental principle of GC-MS involves the vaporization of a sample and its introduction into a gas chromatograph. The mixture is then carried by an inert gas through a capillary column containing a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile gas phase and the stationary phase, which is influenced by factors such as boiling point and polarity. As the separated components elute from the column, they enter the mass spectrometer. researchgate.net
In the mass spectrometer, the molecules are typically ionized by electron impact (EI), causing them to fragment into characteristic and reproducible patterns of charged ions. nih.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries for identification. nih.gov High-resolution mass spectrometry can further provide the elemental composition of fragment ions, significantly enhancing the confidence in structural elucidation. nih.gov
For the analysis of mixtures containing this compound and related derivatives, a typical GC-MS method would involve a non-polar or medium-polarity capillary column to effectively separate the components based on their boiling points and polarities. The temperature of the GC oven is programmed to ramp up gradually, allowing for the sequential elution of compounds from the most volatile to the least volatile.
The mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern. The molecular ion peak ([M]⁺) would be observed, and key fragment ions would likely correspond to the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and fragmentation of the phenyl and pyrrole rings. The presence of the phenyl group would likely yield a prominent fragment at m/z 77, corresponding to the phenyl cation.
To illustrate the application of GC-MS in the analysis of a hypothetical reaction mixture from the synthesis of this compound, the following data table outlines the expected retention times and major mass spectral fragments for the target compound and potential impurities or related structures.
Table 1: Hypothetical GC-MS Data for a Mixture of Pyrrolecarboxylates
| Compound Name | Retention Time (min) | Major Mass Spectral Fragments (m/z) |
| Ethyl Pyrrole | 8.5 | 95, 67, 41 |
| 1-Phenylpyrrole (B1663985) | 12.2 | 143, 115, 77 |
| Ethyl 3-Pyrrolecarboxylate | 14.8 | 139, 111, 94, 67 |
| This compound | 18.5 | 215, 186, 170, 142, 115, 77 |
| Diethyl 1-phenyl-3,4-pyrroledicarboxylate | 22.1 | 287, 242, 214, 170, 115, 77 |
Future Directions and Emerging Research Frontiers
Sustainable and Green Chemistry Approaches for Pyrrole (B145914) Synthesis
The chemical industry's growing emphasis on sustainability has spurred the development of environmentally benign methods for synthesizing pyrrole derivatives. Traditional methods often rely on harsh conditions and hazardous materials, prompting a shift towards greener alternatives.
A significant area of research is the advancement of the Paal-Knorr reaction, a classic method for pyrrole synthesis, under green conditions. acs.org This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.org Modern approaches focus on eliminating the need for solvents and catalysts. For instance, the synthesis of 1-(4-(tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole has been successfully achieved without any solvent or catalyst, highlighting a path towards more atom-economical processes. acs.org Another sustainable strategy involves replacing strong, volatile acids like acetic acid with weaker, recyclable alternatives such as lactic acid. semanticscholar.org The use of ultrasound has also been shown to increase reaction rates and avoid the need for high temperatures. semanticscholar.org
The use of non-precious metal catalysts is another promising frontier. A selective and general method for converting biomass-derived primary diols and amines into 2,5-unsubstituted pyrroles has been developed using a stable manganese complex. nih.gov This process is solvent-free and produces only water and molecular hydrogen as byproducts, demonstrating high selectivity and avoiding the formation of unwanted side products. nih.gov Furthermore, the synthesis of N-substituted pyrrole carboxylic acid derivatives from biosourced 3-hydroxy-2-pyrones and primary amines can be performed in the absence of solvents or in aqueous solutions at mild temperatures, offering a sustainable route to these valuable compounds. acs.org The Barton-Zard reaction, utilizing ethyl isocyanoacetate and 3-nitro-2H-chromenes in ethanol (B145695) with a potassium carbonate base, provides a green and efficient one-pot method for creating complex chromeno[3,4-c]pyrrole structures. nih.gov
These advancements underscore a commitment to reducing the environmental impact of chemical synthesis, a trend that will undoubtedly influence the future production of pyrrole-based compounds like Ethyl 1-phenyl-3-pyrrolecarboxylate.
| Green Chemistry Approach | Description | Key Advantages | Relevant Research Finding |
|---|---|---|---|
| Solvent-Free Paal-Knorr Reaction | Condensation of a 1,4-dicarbonyl compound and an amine without a solvent medium. | Reduced waste, simplified purification, lower environmental impact. | Successful synthesis of a pyrrole derivative without solvent or catalyst, demonstrating high atom economy. acs.org |
| Use of Recyclable Acids | Replacement of traditional strong acids (e.g., acetic acid) with weaker, more environmentally friendly acids like lactic acid. | Easier to handle and recycle, less corrosive, can lead to higher yields due to product insolubility. | Lactic acid used as a recyclable medium for pyrrole synthesis, increasing yields and simplifying product separation. semanticscholar.org |
| Non-Precious Metal Catalysis | Employing earth-abundant and less toxic metal catalysts, such as manganese, for pyrrole synthesis. | Cost-effective, sustainable, high selectivity, and avoids hazardous byproducts. | A manganese complex catalyzes the solvent-free synthesis of pyrroles from biomass-derived diols and amines. nih.gov |
| Use of Bio-based Starting Materials | Synthesis from renewable resources, such as 3-hydroxy-2-pyrones. | Reduces reliance on fossil fuels, promotes a circular economy. | N-substituted pyrrole carboxylic acid derivatives synthesized from biosourced 3-hydroxy-2-pyrones under mild, solvent-free, or aqueous conditions. acs.org |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to accelerate the reaction rate. | Shorter reaction times, increased yields, and avoidance of high temperatures. | Ultrasound irradiation (40 kHz) increases the rate of the Paal-Knorr reaction, enabling synthesis at lower temperatures. semanticscholar.org |
Integration of Artificial Intelligence and Machine Learning in Pyrrole-based Drug and Material Design
ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new experiments. researchgate.net For example, a random forest model has been developed to predict the yields of condensation reactions between pyrroles or dipyrromethanes and aldehydes with significant accuracy. researchgate.net Such predictive models serve as invaluable tools for chemists, helping to prioritize experiments and reduce the time and resources spent on trial-and-error synthesis. researchgate.net The integration of AI and ML into computer-aided drug design is leading to a higher success rate in identifying promising hit compounds. nih.gov
In materials science, ML is used to navigate the complex relationships between a material's structure and its properties. nih.gov For polymer-based materials, ML algorithms can establish mappings between the chemical building blocks (like pyrrole rings) and the desired dielectric properties. azom.com This allows for the rapid in silico screening of vast chemical spaces to identify polymers with optimal characteristics. azom.com Furthermore, ML-driven closed-loop experimental platforms can guide the synthesis of complex nanomaterials by suggesting new compositions based on desired structural motifs, a process that has already led to the discovery of novel heterojunction nanoparticles. nih.gov
| Application Area | AI/ML Technique | Objective | Example/Finding |
|---|---|---|---|
| Synthesis Prediction | Random Forest, Graph CNN | To predict the yield of chemical reactions. | A random forest model trained on over 1200 reactions predicted the yield of pyrrole and dipyrromethane condensation with aldehydes with a mean absolute error of 9.6%. researchgate.net |
| Drug Discovery | Deep Learning, Support Vector Machines | To identify and optimize new drug candidates by predicting bioactivity and ADMET properties. | AI/ML methods are applied at every stage of computer-aided drug design, improving the success rate of hit identification. nih.govspringernature.com |
| Material Design | Supervised Learning, Generative Models | To design new materials with specific properties by analyzing structure-property relationships. | ML models are used to design polymer-based dielectrics by establishing a link between chemical fragments (fingerprints) and properties like band gap and dielectric constant. azom.com |
| Structure-Based Design | Deep Reinforcement Learning, Neural Networks | To predict the 3D structure of proteins and design molecules that bind to specific targets. | AI/ML models like AlphaFold can predict protein structures, aiding in structure-based drug design for targets relevant to pyrrole-based inhibitors. oxfordglobal.com |
| High-Throughput Screening | Kernel-Based Methods | To prioritize promising drug targets and virtually screen large compound libraries. | AI/ML methods are used to rank the order of genes and understand promising drug targets for subsequent experiments. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrrole nucleus is a recognized pharmacophore, present in numerous clinically approved drugs. nih.govrsc.orgresearchgate.net Research continues to uncover new biological targets and therapeutic applications for pyrrole derivatives, expanding their potential to treat a wide range of diseases. ingentaconnect.comnih.gov
A major focus of current research is in oncology. nih.gov Pyrrole derivatives have been designed as inhibitors of key signaling proteins involved in cancer progression, such as receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). nih.gov For example, certain synthesized pyrrole derivatives have been shown to form stable complexes with EGFR and VEGFR, inducing apoptosis in malignant cells. nih.gov Other research has identified pyrrole compounds with selective inhibitory activity against kinases like FGFR4, Tie2/Tek, and TrkA. nih.gov The versatility of the pyrrole scaffold allows for the development of multi-target agents, which can be more effective in complex diseases like cancer. mdpi.com
Beyond cancer, pyrrole derivatives are being investigated for a host of other conditions. Novel pyrrole-based compounds have been synthesized as multi-target agents for Alzheimer's disease, acting as selective monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) inhibitors. mdpi.com The pyrrole ring is also a key component in compounds being developed for their antimicrobial and antiviral properties. nih.govnih.gov The broad spectrum of biological activities reported for pyrrole-containing compounds—including anti-inflammatory, antimalarial, and antipsychotic effects—ensures that the exploration for new therapeutic uses will remain a vibrant area of research. rsc.orgresearchgate.netresearchgate.netmdpi.com
| Therapeutic Area | Biological Target/Mechanism | Example of Pyrrole-Based Activity | Reference |
|---|---|---|---|
| Anticancer | Receptor Tyrosine Kinase (RTK) Inhibition (e.g., EGFR, VEGFR, FGFR4) | Synthesized pyrrole derivatives act as competitive inhibitors of EGFR and VEGFR, inducing apoptosis in cancer cells. | nih.gov |
| Anticancer | Microtubule Polymerization Inhibition | Pyrrole-based compounds can target microtubules, which are crucial for cell division, representing an important anticancer strategy. | nih.gov |
| Neurodegenerative Diseases (e.g., Alzheimer's) | Dual Inhibition of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) | A novel pyrrole-based hydrazide was identified as a dual-acting MAO-B/AChE inhibitor with nanomolar potency for MAO-B. | mdpi.com |
| Antimicrobial | Inhibition of Bacterial Transcription Initiation | Pyrrole-carbohydrazides have been synthesized to target the RNA polymerase-σ⁷⁰/σᴬ interaction in bacteria. | nih.gov |
| Anti-inflammatory | Inhibition of Cyclooxygenase-2 (COX-2) and TNF-α | N-pyrrolylcarboxylic acids and other pyrrole derivatives have shown potent inhibitory activity against pro-inflammatory mediators like COX-2 and TNF-α. | mdpi.com |
| Antiviral | Various viral targets | The pyrrole scaffold is a feature in compounds with antiviral activity, including against HIV. | nih.govresearchgate.net |
Advanced Applications in Supramolecular Chemistry and Nanotechnology
The unique electronic and structural properties of the pyrrole ring make it an attractive building block for creating complex, functional architectures in supramolecular chemistry and nanotechnology. nih.gov The ability of the N-H group to act as a hydrogen bond donor, combined with the π-electron system of the ring, facilitates the self-assembly of pyrrole derivatives into well-defined nanostructures.
In nanotechnology, pyrrole and its macrocyclic derivatives, porphyrins, are extensively used to create nanoparticles for biomedical applications. nih.gov These nanoparticles can be engineered for use in fluorescence imaging, photoacoustic imaging, MRI, photothermal therapy, and drug delivery. nih.gov The inherent properties of the pyrrole core, such as strong absorbance and fluorescence, photosensitizing capabilities, and the ability to chelate metals, are highly advantageous for these applications. nih.gov For example, the self-assembly of heme-derived pigments, which are based on the tetrapyrrole structure, has been a popular strategy for nanoparticle synthesis. nih.gov
In supramolecular chemistry, the focus is on designing molecules that can recognize each other and assemble into larger, ordered structures through non-covalent interactions. The crystal structure analysis of pyrrole derivatives, such as Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, reveals how interactions like N—H⋯O hydrogen bonds and π–π stacking dictate the formation of complex supramolecular aggregates. researchgate.net Understanding and controlling these interactions is key to developing new functional materials, such as sensors, catalysts, and molecular machines, based on the pyrrole scaffold.
Cross-Disciplinary Research Synergies with Related Heterocyclic Systems
The study of pyrroles does not exist in isolation. Significant progress is being made at the interface of pyrrole chemistry and the chemistry of other related heterocyclic systems, such as indoles, furans, thiophenes, and pyridines. nih.govresearchgate.net This cross-disciplinary approach creates synergies that lead to novel synthetic methodologies and a deeper understanding of structure-activity relationships.
One exciting frontier is the development of methods for "molecular editing" or heterocycle-to-heterocycle transmutation. researchwithrutgers.com Researchers have developed innovative, complementary methods for the single-atom insertion-based conversion of pyrroles and indoles into pyridines and quinolines. researchwithrutgers.comnsf.gov Such skeletal editing techniques offer a powerful way to diversify molecular scaffolds and access novel chemical space, which is of great interest in medicinal chemistry. researchwithrutgers.com
Comparative studies of different heterocycles within a single molecular framework are also yielding valuable insights. For instance, research on small molecule inhibitors of bacterial transcription has involved replacing an indole (B1671886) moiety with smaller heterocycles like pyrrole, furan, and thiophene. nih.gov This systematic variation allows for a detailed analysis of how the identity of the heteroatom influences biological activity, aiding in the rational design of more potent inhibitors. researchgate.net Similarly, the development of synthetic methods that are applicable across different heterocyclic systems, such as using heteronorbornadiene intermediates to synthesize substituted furans and pyrroles, streamlines the creation of diverse compound libraries for screening. nih.gov As these synergistic approaches mature, they will continue to blur the lines between traditionally separate areas of heterocyclic chemistry, fostering innovation across the board.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1-phenyl-3-pyrrolecarboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, such as:
- Condensation : Reacting pyrrole derivatives with phenyl-containing precursors under acidic or basic conditions. For example, ethyl 3-pyrrolecarboxylate intermediates can undergo Friedel-Crafts alkylation with bromobenzene derivatives in the presence of Lewis acids like AlCl₃ .
- Esterification : Introducing the ethyl ester group via reaction with ethyl chloroformate or ethanol under reflux with catalytic sulfuric acid .
- Key variables : Temperature (60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd for cross-coupling) critically affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions. For example:
- Aromatic protons (δ 7.2–7.5 ppm for phenyl), pyrrole protons (δ 6.2–6.8 ppm), and ester ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .
- IR Spectroscopy : Confirm ester C=O (∼1700 cm⁻¹) and pyrrole N–H (∼3400 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 230.2 for C₁₃H₁₃NO₂) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions generating volatile byproducts (e.g., HCl) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drains due to potential environmental persistence .
- Storage : Keep in airtight containers at 0–8°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrrolecarboxylate derivatives?
- Methodology :
- Assay standardization : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Impurity analysis : Characterize byproducts (e.g., unreacted phenyl precursors) via HPLC-MS. Even 5% impurities can skew IC₅₀ values in kinase inhibition assays .
- Meta-analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., incubation time, pH) .
Q. What strategies enable selective functionalization of the pyrrole ring in this compound?
- Methodology :
- Electrophilic substitution : Use mild nitrating agents (e.g., AcONO₂ in AcOH) to target the 4-position of the pyrrole ring, leveraging the electron-donating ester group .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 2-position require Pd(PPh₃)₄ catalyst and microwave-assisted heating (80°C, 30 min) for regioselectivity .
- Protecting groups : Temporarily block the ester with tert-butyldimethylsilyl (TBS) groups to direct reactions to the phenyl ring .
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodology :
- DFT calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in substitution reactions. For example, B3LYP/6-31G* level calculations validate steric hindrance at the 3-position .
- Molecular docking : Screen derivatives against protein targets (e.g., COX-2) using AutoDock Vina. Prioritize compounds with binding energies ≤−7.0 kcal/mol for in vitro testing .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
